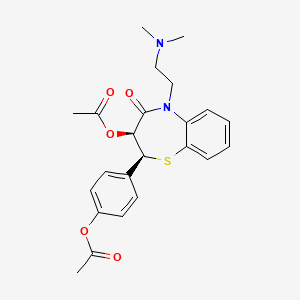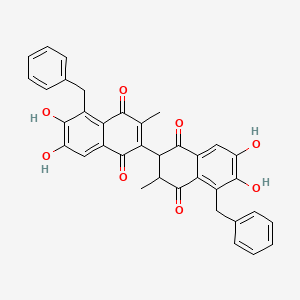
5-Benzyl-2-(5-benzyl-6,7-dihydroxy-3-methyl-1,4-dioxo-2,3-dihydronaphthalen-2-yl)-6,7-dihydroxy-3-methylnaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Benzyl-2-(5-benzyl-6,7-dihydroxy-3-methyl-1,4-dioxo-2,3-dihydronaphthalen-2-yl)-6,7-dihydroxy-3-methylnaphthalene-1,4-dione” is a complex organic compound characterized by multiple benzyl groups and hydroxyl functionalities. Compounds of this nature often exhibit significant biological and chemical activities, making them of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the Naphthalene Core: This can be achieved through Friedel-Crafts acylation followed by cyclization reactions.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Benzylation: Benzyl groups can be added through benzylation reactions using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Utilizing large-scale reactors to perform each synthetic step sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl groups, forming quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong bases or acids, depending on the nature of the substituent.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and reduced naphthalene derivatives.
Substitution Products: Various substituted benzyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural complexity.
Antioxidant Activity: Hydroxyl groups may confer antioxidant properties.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Therapeutic Agents: Possible use in treatments due to biological activity.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Intermediate in the production of dyes, pigments, and other chemicals.
作用機序
The compound’s mechanism of action can involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as oxidative stress response or signal transduction.
類似化合物との比較
Similar Compounds
Naphthoquinones: Compounds with similar naphthalene and quinone structures.
Benzylated Phenols: Molecules with benzyl groups and hydroxyl functionalities.
Uniqueness
Structural Complexity: The presence of multiple benzyl and hydroxyl groups.
Biological Activity: Potential for unique interactions with biological targets.
This outline provides a comprehensive overview of the compound based on general knowledge of similar organic molecules
特性
分子式 |
C36H28O8 |
|---|---|
分子量 |
588.6 g/mol |
IUPAC名 |
5-benzyl-2-(5-benzyl-6,7-dihydroxy-3-methyl-1,4-dioxo-2,3-dihydronaphthalen-2-yl)-6,7-dihydroxy-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C36H28O8/c1-17-27(35(43)23-15-25(37)33(41)21(29(23)31(17)39)13-19-9-5-3-6-10-19)28-18(2)32(40)30-22(14-20-11-7-4-8-12-20)34(42)26(38)16-24(30)36(28)44/h3-12,15-17,27,37-38,41-42H,13-14H2,1-2H3 |
InChIキー |
ZGOJSVUZKDQTGG-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(=O)C2=CC(=C(C(=C2C1=O)CC3=CC=CC=C3)O)O)C4=C(C(=O)C5=C(C(=C(C=C5C4=O)O)O)CC6=CC=CC=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


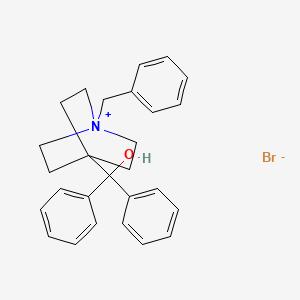
![5H-[1,3]dioxolo[4,5-f]indol-7-ylboronic acid](/img/structure/B13404622.png)
![4-Nitrooxybutyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate](/img/structure/B13404625.png)
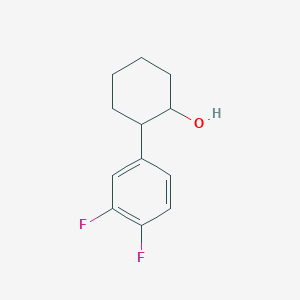





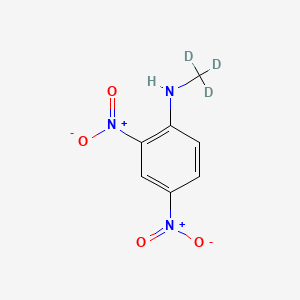
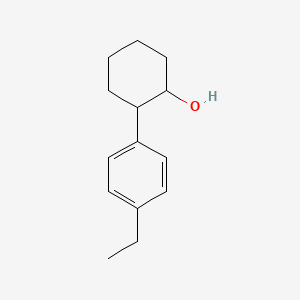
![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13404696.png)
![1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane](/img/structure/B13404700.png)
